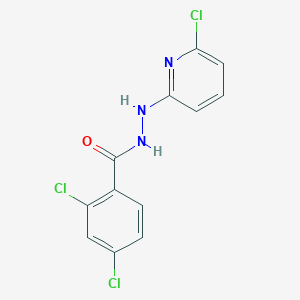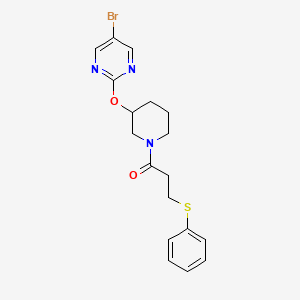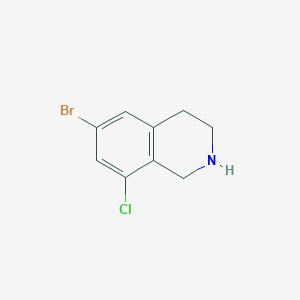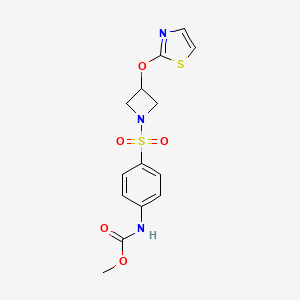
2,4-dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide (DCPCB) is a versatile and useful chemical compound that has a wide range of applications in both scientific research and laboratory experiments. DCPCB is a member of the pyridinylbenzene-containing family of compounds, which are known for their high reactivity and stability.
Applications De Recherche Scientifique
Chemistry and Properties
2,4-dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide belongs to a class of compounds with a complex structure involving chlorinated pyridine and carbohydrazide functionalities. The chemistry and properties of such compounds are explored through their variability in preparation procedures, properties of free organic compounds, and their protonated or deprotonated forms. Studies have focused on summarizing the complex compounds of these ligands, reviewing their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. This highlights potential areas of interest for future investigation, especially in unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Environmental Impact and Biodegradation
Environmental exposure and the fate of chlorinated compounds, including those similar to this compound, are critical areas of research. These compounds are often persistent in the environment due to their resistance to degradation. Studies focusing on the biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs) and similar persistent organic pollutants provide insights into microbial degradation as a major process. This research outlines the environmental conditions, microorganism types, and the chemical structure's impact on degradation rates, highlighting the importance of understanding these factors for environmental management and remediation strategies (Haritash & Kaushik, 2009).
Potential Applications in Corrosion Inhibition
Research on derivatives of benzene and pyridine, akin to this compound, reveals their effectiveness as corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion due to their ability to adsorb and form stable chelating complexes with metal surfaces. This application is particularly relevant in protecting materials in harsh industrial environments, indicating the broad applicability of such compounds beyond their biological activity (Verma, Quraishi, & Ebenso, 2020).
Propriétés
IUPAC Name |
2,4-dichloro-N'-(6-chloropyridin-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-4-5-8(9(14)6-7)12(19)18-17-11-3-1-2-10(15)16-11/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACCZKJORKAJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2878844.png)

![Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2878848.png)
![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)



![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)

![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)
![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)
